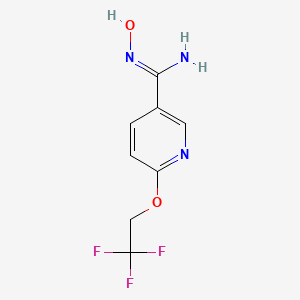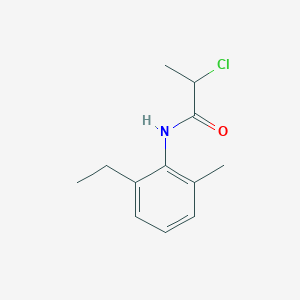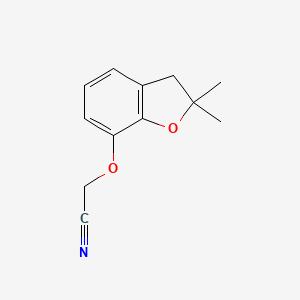
N-(5-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide
説明
N-(5-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide, also known as N-Methyl-2-chlorophenylacetamide, is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is an organochlorine compound that has a unique structure, allowing it to act as a ligand for various biological molecules.
科学的研究の応用
Biological Activities and Chemical Research
Research in the field of organic carcinogens has shown that molecules with aromatic rings, similar to those found in N-(5-Amino-2-methylphenyl)-2-(4-chlorophenyl)-acetamide, are evaluated for potential carcinogenicity. A study by Ashby et al. (1978) synthesized thiophene analogues of known carcinogens, evaluated their potential carcinogenicity in vitro, indicating the significance of structural analogs in understanding carcinogenic potential and designing safer chemicals (Ashby, J., Styles, J., Anderson, D., & Paton, D., 1978).
Environmental Degradation and Toxicology
In environmental science, the degradation of organic compounds, including pharmaceuticals like acetaminophen, is a significant area of study. Qutob et al. (2022) reviewed advanced oxidation processes (AOPs) for acetaminophen degradation, focusing on by-products and their biotoxicity. This research underscores the environmental impact of organic compounds and the importance of understanding their degradation pathways (Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M., 2022).
Pharmacological Implications
The pharmacological effects of acetamide and formamide derivatives, which share functional group similarities with this compound, have been reviewed by Kennedy (2001). This review highlights the varied biological responses these chemicals elicit, reflecting the complexity of drug actions and the need for thorough toxicological evaluations (Kennedy, G., 2001).
Synthetic Organic Chemistry
In synthetic organic chemistry, the development of chemoselective N-acylation reagents and the exploration of chiral axes in molecules like this compound are critical. Kondo and Murakami (2001) discussed synthetic strategies based on the N-Ar axis, illustrating the importance of such compounds in the development of new synthetic methodologies and potential pharmaceuticals (Kondo, K., & Murakami, Y., 2001).
特性
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-10-2-7-13(17)9-14(10)18-15(19)8-11-3-5-12(16)6-4-11/h2-7,9H,8,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJHPYGOBCHOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Butan-2-yl)[(3-fluorophenyl)methyl]amine](/img/structure/B3072658.png)

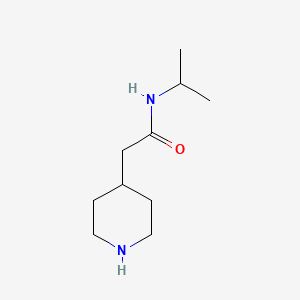

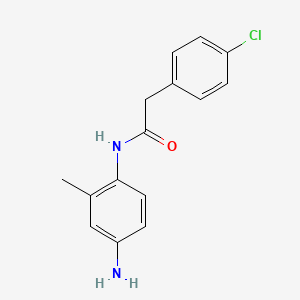
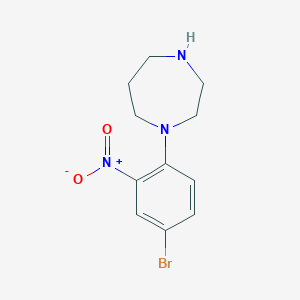
![[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine](/img/structure/B3072683.png)
![2-Ethoxy-4-[(propylamino)methyl]phenol](/img/structure/B3072686.png)
